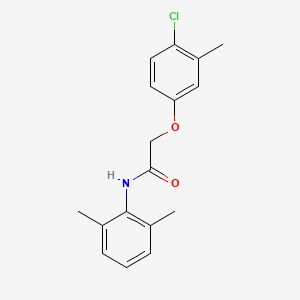
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a critical role in the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and cancer. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes, and to improve glucose tolerance and insulin sensitivity in obese mice.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to activating AMPK, 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to increase mitochondrial biogenesis, reduce oxidative stress, and improve insulin sensitivity in obese mice. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows researchers to study the physiological functions of AMPK without the confounding effects of other signaling pathways. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been shown to have a low toxicity and a favorable pharmacokinetic profile in mice. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is its relatively low potency compared to other AMPK activators such as AICAR and metformin. Another limitation is the potential for off-target effects, as 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to activate other kinases such as Akt and S6K1 at high concentrations.
Zukünftige Richtungen
For the study of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide include the development of more potent and selective AMPK activators, the investigation of the effects of AMPK activation on other physiological processes such as inflammation and aging, and the development of novel therapeutic strategies for metabolic disorders and cancer based on AMPK activation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Synthesemethoden
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide can be synthesized by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-(2,6-dimethylphenyl)acetamide to yield 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been widely used as a tool compound to study the physiological functions of AMPK. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been used to investigate the role of AMPK in glucose and lipid metabolism, mitochondrial function, and autophagy. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been used to study the effects of AMPK activation on cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-12(2)17(11)19-16(20)10-21-14-7-8-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZZVCGMPFNUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)




![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)